molecular formula C17H20ClN3OS B2814511 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 802602-52-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2814511
CAS No.: 802602-52-4
M. Wt: 349.88
InChI Key: ZTPNMBLUPUOXGN-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl linkage to a thiophene-2-carboxamide moiety. Its unique structure makes it a valuable ligand in various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as iron dust and hydrochloric acid are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine and thiophene derivatives.

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a potent and selective ligand for the D4 dopamine receptor . The binding of the compound to the receptor modulates the receptor’s activity, influencing various downstream signaling pathways involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its thiophene-2-carboxamide moiety, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNMBLUPUOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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